

An In-depth Technical Guide to Linopirdine Dihydrochloride (CAS: 113168-57-3)

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Compound of Interest

Compound Name: *Linopirdine dihydrochloride*

Cat. No.: *B1675543*

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Executive Summary

Linopirdine, and its dihydrochloride salt (CAS: 113168-57-3), is a well-characterized neuroactive compound investigated primarily for its potential as a cognitive enhancer. It functions as a potent blocker of specific voltage-gated potassium channels, leading to increased neuronal excitability and enhanced release of key neurotransmitters like acetylcholine. Despite promising preclinical results, its development for Alzheimer's disease was halted after clinical trials showed a lack of significant clinical benefit. This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Physicochemical and Identification Properties

Linopirdine dihydrochloride is the water-soluble salt form of the parent compound, Linopirdine. Its properties are summarized below.

Property	Data	Reference(s)
CAS Number	113168-57-3	[1]
Molecular Formula	C ₂₆ H ₂₁ N ₃ O·2HCl	[1]
Molecular Weight	464.39 g/mol	[2]
IUPAC Name	1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one dihydrochloride	[3]
Synonyms	DuP 996 Dihydrochloride	[1][2][4]
Appearance	Solid powder	[5]
Purity	≥98% (by HPLC)	
Solubility	Soluble to 100 mM in water and DMSO	
Storage	Desiccate at room temperature	

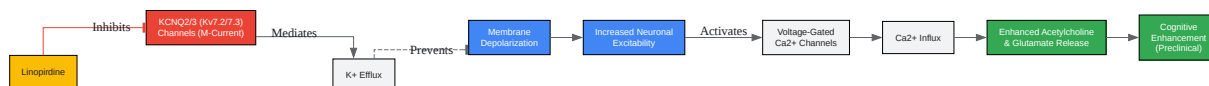
Mechanism of Action and Signaling Pathways

Linopirdine's primary mechanism is the inhibition of the M-current, a low-threshold, non-inactivating potassium current that is crucial for regulating neuronal excitability.[4][6] This current is predominantly mediated by heteromers of KCNQ2 and KCNQ3 (Kv7.2/7.3) channel subunits.[3]

By blocking these channels, Linopirdine reduces potassium efflux, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability. A key consequence of this heightened excitability is the enhanced release of various neurotransmitters, most notably acetylcholine, which is critical for cognitive processes.[3][4][7] The drug also promotes the release of glutamate, dopamine, and serotonin.[3][7]

Linopirdine is a state-dependent inhibitor, showing a preference for the activated (open) state of the KCNQ channels.[6][8] This means its inhibitory effect is more pronounced in neurons that are already active.

Beyond its primary target, Linopirdine exhibits activity at other ion channels, though with lower potency. It has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and can also interact with nicotinic acetylcholine receptors and other types of potassium channels at higher concentrations.[9][10][11]



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Primary signaling pathway of Linopirdine.

Pharmacodynamics and Biological Activity

Linopirdine's biological activity is defined by its potency and selectivity for various ion channels. The half-maximal inhibitory concentrations (IC₅₀) highlight its preference for the M-current.

Target Channel / Current	IC ₅₀ Value (μM)	Cell Type / Model	Reference(s)
M-type K ⁺ Current (I _M)	2.4 - 3.4	Rat Hippocampal / Sympathetic Neurons	[4][5][12]
KCNQ2/3 (Kv7.2/7.3) Channels	2.4 - 7	Heterologous expression systems	[3]
KCNQ1 (Kv7.1) Channels	8.9	Homomeric channels	
Medium AHP Current (I _{MAHP})	16.3	Rat Hippocampal Neurons	[4][13]
Delayed Rectifier K ⁺ Current (I _K)	~63	Rat Sympathetic Neurons	[12]
Transient A-type K ⁺ Current (I _A)	~69	Rat Sympathetic Neurons	[12]
Nicotinic Acetylcholine Receptors	7.6	Rat Sympathetic Neurons	[12]
GABA-A Receptors	26	Rat Sympathetic Neurons	[12]
TRPV1 (Agonist EC ₅₀)	115	HEK293 Cells	[7]

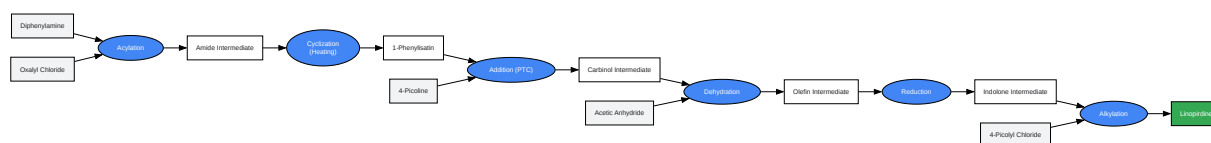
At concentrations around its IC₅₀ for the M-current ($\leq 3 \mu\text{M}$), Linopirdine is highly selective.[4] However, at higher concentrations, its inhibition of other voltage-gated and calcium-activated potassium channels could also contribute to its effect on neurotransmitter release.[4]

Synthesis Overview

The synthesis of Linopirdine involves a multi-step process starting from diphenylamine.

- **Amide Formation:** Diphenylamine is acylated with oxalyl chloride.[3][14]
- **Intramolecular Cyclization:** The resulting intermediate undergoes a Haworth-type cyclization upon heating to form 1-phenylisatin.[3][14]

- Carbinol Formation: The 1-phenylisatin reacts with 4-picoline under phase-transfer catalysis to yield a carbinol intermediate.[3][14]
- Dehydration & Reduction: The alcohol is dehydrated using acetic anhydride, and the subsequent olefin is reduced to afford an indolone intermediate.[3][14]
- Final Alkylation: The indolone is alkylated with 4-picolyl chloride using a hydroxide base to yield the final product, Linopirdine.[3]



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General synthesis workflow for Linopirdine.

Experimental Protocols

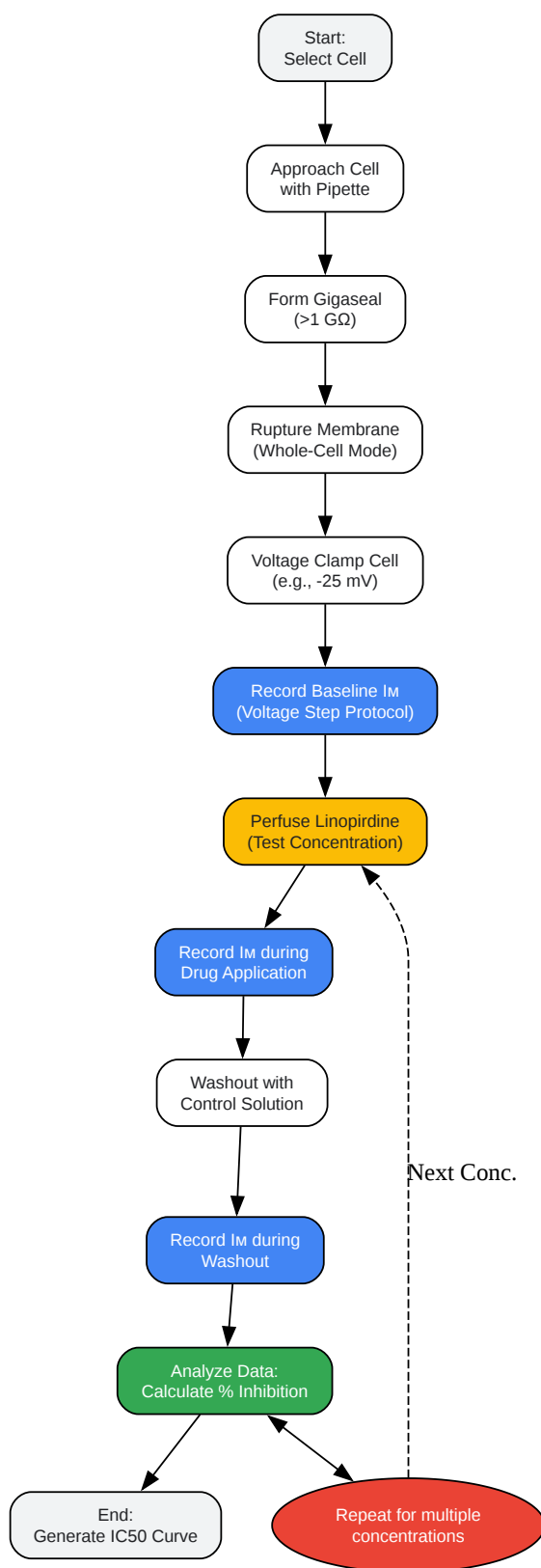
Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is fundamental for characterizing the effects of Linopirdine on ion channels like KCNQ.

- Objective: To measure the effect of Linopirdine on M-type potassium currents (Im) in cultured neurons (e.g., rat hippocampal or sympathetic neurons).[4][12]
- Cell Preparation: Neurons are acutely dissociated or cultured on coverslips.
- Recording Setup:

- Microscope: Inverted microscope with micromanipulators.
- Amplifier: Patch-clamp amplifier (e.g., Axopatch series).
- Data Acquisition: A/D converter and software (e.g., pCLAMP).
- Perfusion System: For rapid application and washout of solutions.
- Solutions:
 - External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
 - Internal (Pipette) Solution (in mM): e.g., 140 K-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3.
- Procedure:
 - A glass micropipette with the internal solution is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
 - The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.
 - The cell is voltage-clamped at a holding potential where M-currents are typically studied (e.g., -20 to -30 mV).
 - A voltage protocol is applied to elicit the M-current. A common protocol involves stepping the voltage from the holding potential to a more hyperpolarized level (e.g., -60 mV) for a set duration (e.g., 500-800 ms). This deactivates the M-channels, and the difference in holding current before and after the step represents the M-current amplitude.
 - A stable baseline current is recorded.
 - **Linopirdine dihydrochloride**, dissolved in the external solution, is perfused onto the cell at various concentrations.

- The voltage protocol is repeated during drug application to measure the degree of current inhibition.
- The drug is washed out with the control external solution to test for reversibility of the effect.[\[8\]](#)
- Data Analysis: The M-current amplitude is measured before, during, and after drug application. A concentration-response curve is generated by plotting the percentage of inhibition against the Linopirdine concentration, from which the IC_{50} value is calculated.



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Workflow for a whole-cell patch-clamp experiment.

In Vivo Neurotransmitter Release Studies

- Objective: To measure the effect of Linopirdine on acetylcholine release in the brain of a live animal (e.g., rat).
- Methodology: Microdialysis is a common technique.
- Procedure:
 - A microdialysis probe is surgically implanted into a specific brain region, such as the hippocampus or cortex.
 - The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.
 - Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.
 - Linopirdine is administered systemically (e.g., orally or via injection).
 - Dialysate collection continues, and the samples are analyzed for acetylcholine concentration using a sensitive method like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
 - The change in acetylcholine concentration from baseline following drug administration is calculated.

Clinical Context and Safety

Linopirdine was advanced to clinical trials for the treatment of Alzheimer's disease based on its mechanism of enhancing cholinergic function, a key therapeutic target in the disease.[\[15\]](#)[\[16\]](#)

- Clinical Trial Findings: In a multicenter, randomized, placebo-controlled trial, patients receiving Linopirdine for six months showed a small, statistically significant improvement on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[\[15\]](#) However, this improvement did not translate into clinically meaningful differences in global impression

scores.[15] Ultimately, the drug failed to meet its primary endpoints, and development for this indication was not pursued.

- **Safety and Tolerability:** In clinical studies, Linopirdine was generally well-tolerated.[6] Single-dose pharmacokinetic studies were conducted in both young and elderly volunteers.[6] Some studies noted elevated alanine transferase levels as a possible side effect.[17]

Conclusion

Linopirdine dihydrochloride is a valuable research tool for studying the role of KCNQ/M-type potassium channels in neuronal function. Its well-defined mechanism of action—inhibiting M-currents to enhance neurotransmitter release—makes it a model compound for investigating neuronal excitability and synaptic transmission. While it did not succeed as a clinical treatment for Alzheimer's disease, the extensive data gathered on its properties, from its synthesis to its pharmacodynamic profile, continue to make it a relevant and important molecule for neuropharmacology and ion channel research.

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